3,5-Dibromobiphenyl-2-amine

Übersicht

Beschreibung

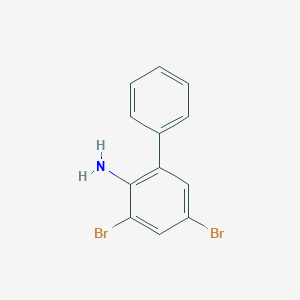

3,5-Dibromobiphenyl-2-amine is an organic compound with the molecular formula C₁₂H₉Br₂N It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and an amine group is substituted at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dibromobiphenyl-2-amine can be synthesized through a multi-step process involving the bromination of biphenyl followed by amination. One common method involves the bromination of biphenyl to form 3,5-dibromobiphenyl, which is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group at the 2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3,5-Dibromobiphenyl-2-amine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: It can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized biphenyl derivatives, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,5-Dibromobiphenyl-2-amine serves as a valuable building block in organic synthesis. Its structure allows for further functionalization, making it useful in the creation of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution .

Biological Studies

The compound is being investigated for its interactions with biological molecules. Research focuses on understanding how brominated compounds like this compound interact with cellular systems, which could lead to insights into their biological activities and potential therapeutic applications.

Medicinal Chemistry

Ongoing research explores the medicinal properties of this compound as a precursor for pharmaceutical compounds. Its unique structural features may impart specific biological activities that warrant further investigation .

Industrial Applications

In industry, this compound is utilized in the production of materials with specialized properties such as flame retardants and polymers. Its dual halogen substitution combined with an amino group enhances its reactivity profile compared to other similar compounds.

Case Study 1: Reactivity Studies

Research has demonstrated that this compound exhibits enhanced reactivity due to its unique structure. In a study focusing on its electrophilic substitution reactions, it was found that the presence of both bromine atoms and the amine group significantly influenced the reactivity patterns compared to simpler analogs .

Case Study 2: Biological Interaction

In a recent investigation into the biological interactions of brominated compounds, this compound was shown to interact with specific cellular targets, suggesting potential applications in drug development. The study highlighted its ability to modulate biological pathways through its unique chemical properties .

Wirkmechanismus

The mechanism of action of 3,5-Dibromobiphenyl-2-amine involves its interaction with various molecular targets. The bromine atoms and the amine group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3,5-Dibromobiphenyl: Similar structure but lacks the amine group.

2-Aminobiphenyl: Similar structure but lacks the bromine atoms.

3,5-Dichlorobiphenyl-2-amine: Similar structure with chlorine atoms instead of bromine.

Uniqueness: 3,5-Dibromobiphenyl-2-amine is unique due to the presence of both bromine atoms and an amine group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in synthesis and research.

Biologische Aktivität

3,5-Dibromobiphenyl-2-amine is an organic compound characterized by its biphenyl structure with two bromine substitutions at the 3 and 5 positions and an amino group at the 2 position. This molecular configuration enhances its reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

- Molecular Formula : C12H10Br2N

- Molecular Weight : 320.02 g/mol

- Melting Point : Approximately 85-87 °C

- Structure : The presence of bromine atoms increases electrophilic reactivity, while the amino group contributes basic properties that can influence interactions in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Binding : Initial studies suggest that this compound may interact with various proteins, potentially influencing cellular processes and signaling pathways. Understanding these interactions could reveal insights into its biological effects and toxicity.

- Enzyme Inhibition : Research indicates that compounds with similar structures have shown inhibitory effects on metalloproteinases, which are involved in cancer progression and inflammatory responses. For instance, a related compound demonstrated significant inhibition of ADAM8, a metalloproteinase implicated in cancer metastasis .

- Electrophilic Properties : The bromine substituents enhance electrophilic substitution reactions, potentially allowing the compound to modify biomolecules in ways that could lead to therapeutic effects or toxicity.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Inhibition of Cancer Cell Invasion : A study on dimeric arylsulfonamides revealed that compounds containing similar structural motifs to this compound exhibited potent inhibitory activities against cancer cell invasiveness. This suggests a potential role for this compound in cancer therapeutics .

- Toxicological Assessments : Investigations into structurally analogous compounds have raised concerns regarding their toxicity profiles. The dual halogen substitution may enhance bioaccumulation and toxicity in aquatic organisms, highlighting the need for careful environmental assessments .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Aminobiphenyl | C12H11N | Lacks bromine; used as an intermediate in dyes |

| 3-Bromobiphenyl | C12H9Br | Single bromine substitution; less reactive |

| 4-Bromoaniline | C6H6BrN | Simple structure; used in dye synthesis |

| 4-Aminobenzaldehyde | C7H7N | Contains an aldehyde; used in organic synthesis |

The unique combination of electron-withdrawing (bromine) and electron-donating (amino) groups in this compound may impart distinct biological activities compared to these related compounds.

Future Directions for Research

Further research is warranted to explore the following aspects:

- Detailed Mechanistic Studies : Investigating how this compound interacts with specific protein targets and cellular pathways will provide deeper insights into its biological activity.

- Toxicological Studies : Assessing the environmental impact and potential toxicity of this compound is crucial, especially given its structural similarities to known hazardous substances.

- Therapeutic Applications : Exploring its potential as an anti-cancer agent or in other therapeutic contexts could lead to valuable applications in medicine.

Eigenschaften

IUPAC Name |

2,4-dibromo-6-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIFDXFCGYZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348070 | |

| Record name | 3,5-Dibromobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16372-95-5 | |

| Record name | 3,5-Dibromobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.